molecular formula C7H3FN2O2S B2646063 4-Fluoro-2-nitrophenylthiocyanate CAS No. 21325-03-1

4-Fluoro-2-nitrophenylthiocyanate

Cat. No.: B2646063
CAS No.: 21325-03-1
M. Wt: 198.17
InChI Key: BXJQWEZDUJFARY-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitrophenylthiocyanate is an organic compound with the molecular formula C7H3FN2O2S and a molecular weight of 198.18 g/mol . It is a derivative of phenylthiocyanate, where the phenyl ring is substituted with a fluorine atom at the 4-position and a nitro group at the 2-position. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-nitrophenylthiocyanate is not clear from the available information .

Safety and Hazards

The compound is classified as dangerous, with hazard statements H315, H319, and H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P302+P352 (IF ON SKIN: Wash with plenty of water) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-nitrophenylthiocyanate typically involves the reaction of 4-fluoro-2-nitroaniline with thiophosgene. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds via the formation of an intermediate isothiocyanate, which then reacts with the thiophosgene to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-nitrophenylthiocyanate is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which significantly influences its chemical reactivity and properties. The combination of these substituents makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

(4-fluoro-2-nitrophenyl) thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2S/c8-5-1-2-7(13-4-9)6(3-5)10(11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXJQWEZDUJFARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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